6-Chloropurine riboside
Overview
Description
Synthesis Analysis
The synthesis of 6-chloropurine riboside and its analogs involves various chemical strategies aimed at introducing functional groups that enhance its biological activity. One approach includes the synthesis of nucleoside analogues with 6-chloropurine as the nucleobase, evaluated for anti-SARS-CoV activity, demonstrating promising results comparable to known antiviral agents (Ikejiri et al., 2007). Another method involves the introduction of a benzoyl group onto 6-chloropurine riboside in aqueous solution, showcasing the versatility in modifying the riboside's chemical structure (Maruyama et al., 2000).
Molecular Structure Analysis
Studies on the molecular structure of 6-chloropurine riboside and its derivatives provide insights into the compound's reactivity and potential biological interactions. For example, research on 2,6-dichloropurine ribonucleoside using 35Cl nuclear quadrupole resonance spectroscopy has shed light on the electronic structure and bond characteristics, aiding in understanding the reactivity of chlorine atoms in the compound (Dobak et al., 2008).
Chemical Reactions and Properties
6-Chloropurine riboside undergoes various chemical reactions that modify its structure and enhance its biological properties. For instance, the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids have been employed to synthesize substituted 6-phenylpurine bases and nucleosides, showing significant cytostatic activity in different cell lines (Hocek et al., 2000).
Physical Properties Analysis
The physical properties of 6-chloropurine riboside, such as solubility, melting point, and crystal structure, are crucial for its application in drug synthesis and formulation. Studies on related compounds like 6-thiopurine riboside have provided valuable information on bond lengths, angles, and conformation, which can be extrapolated to understand the physical characteristics of 6-chloropurine riboside (Shefter, 1968).
Chemical Properties Analysis
The chemical properties of 6-chloropurine riboside, including its reactivity, stability, and interactions with other molecules, are essential for its use in medicinal chemistry. The synthesis of C6-functionalized purine nucleosides through direct nucleophilic substitution reactions highlights the compound's versatile reactivity, facilitating the development of novel nucleoside analogs (Guo et al., 2010).
Scientific Research Applications
Synthesis and Drug Development :
- A one-step synthesis method for 6-chloropurine 2′,3′-di-O-benzoylriboside has been developed, useful for pharmacological drug investigations (Kozai, Takamatsu, Izawa, & Maruyama, 1999).
- The reactivity of 2,6-dichloropurine ribonucleoside has been studied using 35Cl NQR spectroscopy, aiding in the synthesis of potential anticancer and antiviral drugs (Dobak et al., 2008).
Antiviral Activity :
- 6-Chloropurine arabinoside exhibits potent activity against varicella-zoster virus and moderate activity against other viruses, but not RNA viruses (Maruyama et al., 1996).
- Nucleoside analogues with 6-chloropurine as a nucleobase show promising anti-SARS-CoV activity, comparable to known antiviral agents (Ikejiri et al., 2007).
Enzymatic Studies and Applications :
- Modification of bovine pancreatic ribonuclease A with 6-chloropurine riboside has helped identify purine nucleoside-binding sites in RNase A (Alonso, Nogués, & Cuchillo, 1986).
- Adenosine deaminase and adenylate deaminase can catalyze the hydrolytic dechlorination of 6-chloropurine riboside, providing insights into enzymatic activities (Ciuffreda, Buzzi, Alessandrini, & Santaniello, 2004).
Future Directions
Several papers have been published on 6-Chloropurine riboside. For instance, a paper published in 2014 discussed the synthesis of C6-functionalized purine nucleosides via the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles . Another paper from 2007 discussed the synthesis, biological evaluation, and molecular modeling studies of N6-benzyladenosine analogues as potential anti-toxoplasma agents . These studies indicate that 6-Chloropurine riboside continues to be a subject of interest in various fields of research .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJGHCQQPETRH-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313678 | |
Record name | 6-Chloropurine riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropurine riboside | |
CAS RN |
5399-87-1, 2004-06-0 | |
Record name | 6-Chloropurine riboside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5399-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloropurine riboside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-9-beta-D-ribofuranosyl-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloropurine riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-9-ribofuranosyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-chloro-9-β-D-ribofuranosyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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